molecular formula C15H17BrN4 B14136360 5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide CAS No. 89206-01-9

5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide

Cat. No.: B14136360
CAS No.: 89206-01-9
M. Wt: 333.23 g/mol
InChI Key: XCCGPQQFNTUPTJ-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with diphenylacetonitrile in the presence of a brominating agent. The reaction is carried out in a solvent such as acetonitrile at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.

    Reduction: Reduction reactions can lead to the formation of dihydrotetrazole derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized tetrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include tetrazole oxides, dihydrotetrazole derivatives, and various substituted tetrazoles, depending on the reagents and conditions used.

Scientific Research Applications

5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
  • 5-Methyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
  • 5-Phenyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide

Uniqueness

5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Properties

CAS No.

89206-01-9

Molecular Formula

C15H17BrN4

Molecular Weight

333.23 g/mol

IUPAC Name

5-ethyl-1,3-diphenyl-1,2-dihydrotetrazol-1-ium;bromide

InChI

InChI=1S/C15H16N4.BrH/c1-2-15-16-19(14-11-7-4-8-12-14)17-18(15)13-9-5-3-6-10-13;/h3-12,17H,2H2,1H3;1H

InChI Key

XCCGPQQFNTUPTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(N[NH+]1C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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